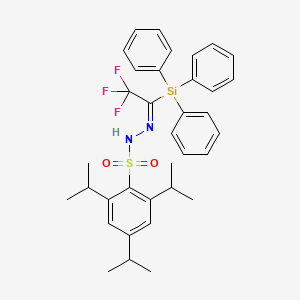

Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

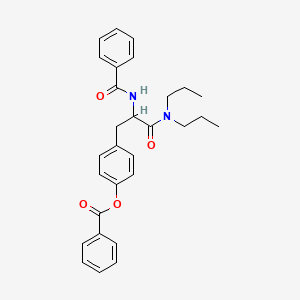

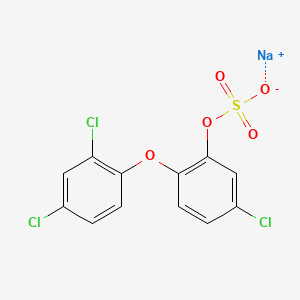

Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone is a chemical compound with the molecular formula C35H39F3N2O2SSi . It has a molecular weight of 636.8420696 . This compound is a main product of BOC Sciences .

Molecular Structure Analysis

The InChI Key for this compound is GVOIPDXOCSEXRH-JQJRJOTLSA-N . The Canonical SMILES structure is CC©C1=CC(=C(C(=C1)C©C)S(=O)(=O)NN=C(C(F)(F)F)Si(C3=CC=CC=C3)C4=CC=CC=C4)C©C .Aplicaciones Científicas De Investigación

Conversion to Trifluoromethylated Pyrazoles or Pyrazolines : Jin, Xu, and Ma (1992) found that Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone can react with dipolarophiles to produce trifluoromethylated pyrazoles or pyrazolines. This process involves 2,2,2-trifluorodiazoethane as an intermediate (Jin, Xu, & Ma, 1992).

Transformation into 2,2-Difluoro Enol Silyl Ethers : In another study by Jin, Jiang, and Xu (1992), the compound was converted into a series of 2,2-difluoro enol silyl ethers, highlighting its potential as a fluorine-containing building block (Jin, Jiang, & Xu, 1992).

Synthesis of Novel Fluorinated Brassinosteroid : Jin, Xu, and Huang (1993) applied 2,2-difluoro enol silyl ethers derived from Trifluoroacetyltriphenylsilane for synthesizing a novel fluorinated brassinosteroid, indicating its use in specialized chemical syntheses (Jin, Xu, & Huang, 1993).

Synthesis of 1,1-Difluoroallenes : Shi and Xu (1989) explored its use in the synthesis of 1,1-difluoroallenes, indicating its role in the creation of specific fluorinated organic compounds (Shi & Xu, 1989).

Peptide Synthesis and Deprotection : Mehta et al. (1992) utilized Trifluoroacetyltriphenylsilane in peptide synthesis, particularly in the deprotection of t-butyl esters and t-butoxycarbonyl-protected sites (Mehta, Jaouhari, Benson, & Douglas, 1992).

Trifluorodiazoethane Insertion Reactions : Ostrovskii, Beletskaya, and Titanyuk (2019) reported its application as a precursor for trifluorodiazoethane in various insertion reactions, showcasing its utility in synthesizing trifluoroethyl-containing substances (Ostrovskii, Beletskaya, & Titanyuk, 2019).

Propiedades

IUPAC Name |

2,4,6-tri(propan-2-yl)-N-[(E)-(2,2,2-trifluoro-1-triphenylsilylethylidene)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39F3N2O2SSi/c1-24(2)27-22-31(25(3)4)33(32(23-27)26(5)6)43(41,42)40-39-34(35(36,37)38)44(28-16-10-7-11-17-28,29-18-12-8-13-19-29)30-20-14-9-15-21-30/h7-26,40H,1-6H3/b39-34+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOIPDXOCSEXRH-JQJRJOTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN=C(C(F)(F)F)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N/N=C(\C(F)(F)F)/[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39F3N2O2SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoroacetyltriphenylsilane 2,4,6-triisopropylbenzenesulfonylhydrazone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)